molecular formula C7H5BrFNO B8211203 2-Fluoro-4-amino-5-bromo-benzaldehyde

2-Fluoro-4-amino-5-bromo-benzaldehyde

Cat. No.: B8211203
M. Wt: 218.02 g/mol
InChI Key: CTPQYGKWZQCINL-UHFFFAOYSA-N
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Description

2-Fluoro-4-amino-5-bromo-benzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are substituted with fluorine, amino, and bromine groups, respectively. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoroaniline followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-amino-5-bromo-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in cross-coupling reactions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-amino-5-bromo-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-amino-5-bromo-benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the amino and bromine groups can participate in hydrogen bonding and halogen bonding interactions, respectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-amino-benzaldehyde
  • 4-Amino-5-bromo-benzaldehyde
  • 2-Fluoro-5-bromo-benzaldehyde

Uniqueness

2-Fluoro-4-amino-5-bromo-benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of fluorine, amino, and bromine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-amino-5-bromo-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQYGKWZQCINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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